molecular formula C12H15ClN2O3 B2501445 2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate CAS No. 878567-05-6

2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate

Cat. No.: B2501445
CAS No.: 878567-05-6
M. Wt: 270.71
InChI Key: RTCUJJZRODRATF-UHFFFAOYSA-N
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Description

2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both an amino group and a carboxylate ester in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate can be achieved through a multi-step process involving the following key steps:

    Formation of 2-chloropyridine-3-carboxylic acid: This can be synthesized from pyridine through chlorination and subsequent carboxylation reactions.

    Esterification: The carboxylic acid group of 2-chloropyridine-3-carboxylic acid is esterified with 2-(Butan-2-ylamino)-2-oxoethanol under acidic conditions to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products

    Substitution Reactions: Products will vary depending on the nucleophile used.

    Hydrolysis: The major product is 2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylic acid.

    Reduction: The major product is 2-(Butan-2-ylamino)-2-hydroxyethyl 2-chloropyridine-3-carboxylate.

Scientific Research Applications

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Its versatile functional groups make it a valuable building block for the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and ester groups allows it to form hydrogen bonds and other interactions with its molecular targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Butan-2-ylamino)-2-oxoethyl 2-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    2-(Butan-2-ylamino)-2-oxoethyl 2-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    2-(Butan-2-ylamino)-2-oxoethyl 2-iodopyridine-3-carboxylate: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

The uniqueness of 2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate lies in its specific combination of functional groups and the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[2-(butan-2-ylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-3-8(2)15-10(16)7-18-12(17)9-5-4-6-14-11(9)13/h4-6,8H,3,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCUJJZRODRATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)COC(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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